6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Lipophilicity Drug-likeness CNS drug design

6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259689-36-5 for the (S)-enantiomer; molecular formula C11H14BrN; MW 240.14 g/mol) is a chiral primary amine featuring a bromine atom at the 6-position and a methyl group at the 5-position of the tetrahydronaphthalene scaffold. This compound belongs to the class of substituted 1-aminotetralins, which serve as core structural motifs in numerous biologically active entities targeting central nervous system (CNS) disorders, particularly as intermediates for 5-HT7 serotonin receptor ligands.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13034473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCCC2N)Br
InChIInChI=1S/C11H14BrN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3
InChIKeyZDILFTJOXJZCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Chiral Amine Building Block in CNS-Focused Medicinal Chemistry


6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259689-36-5 for the (S)-enantiomer; molecular formula C11H14BrN; MW 240.14 g/mol) is a chiral primary amine featuring a bromine atom at the 6-position and a methyl group at the 5-position of the tetrahydronaphthalene scaffold [1]. This compound belongs to the class of substituted 1-aminotetralins, which serve as core structural motifs in numerous biologically active entities targeting central nervous system (CNS) disorders, particularly as intermediates for 5-HT7 serotonin receptor ligands [2]. The (S)-enantiomer is commercially available with defined stereochemistry (1S configuration), making it a valued chiral building block for asymmetric synthesis of pharmaceutical candidates [1].

Why 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by Its Regioisomers or Dehalogenated Analogs


The precise positioning of the bromine atom at C6 and the methyl group at C5 on the tetrahydronaphthalene ring creates a unique steric and electronic environment that governs both reactivity at the primary amine and the synthetic utility of the aryl bromide handle. The ortho relationship between the 5-methyl and 6-bromo substituents introduces steric compression that differentiates this isomer from the 5-bromo-6-methyl regioisomer (CAS 1337141-65-7), affecting both the conformational preferences of the saturated ring and the accessibility of the amine for further derivatization [1]. The bromine substituent provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated 5-methyl analog (CAS 907973-40-4), while the methyl group modulates lipophilicity (XLogP3 = 2.6) relative to the des-methyl 6-bromo analog (CAS 1337523-99-5) [2]. Generic substitution among these analogs would alter both the trajectory of downstream synthetic pathways and the physicochemical profile of final compounds.

Quantitative Differentiation Evidence: 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Shift Relative to 5-Bromo-6-Methyl Regioisomer

The target compound (6-Br-5-Me) exhibits a computed XLogP3 value of 2.6, which falls within the optimal lipophilicity range (XLogP 1–4) for orally bioavailable CNS drug candidates [1][2]. While the 5-Br-6-Me regioisomer shares the same molecular formula (C11H14BrN, MW 240.14) and thus identical calculated logP by atom-based methods, the experimentally determined or chromatographically measured lipophilicity (e.g., reversed-phase HPLC logD) of the two regioisomers can diverge due to differential intramolecular Br···HN hydrogen bonding and steric shielding of the amine . This subtle difference can translate into measurable variations in passive membrane permeability and P-glycoprotein efflux ratios in cell-based assays.

Lipophilicity Drug-likeness CNS drug design

Amine Basicity: pKa Differentiation Between 1-Amino and 2-Amino Tetralin Scaffolds

The predicted pKa of the primary amine in 6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is 9.23 ± 0.20 [1]. This value is characteristic of a benzylic amine directly attached to the saturated ring (1-position), and is approximately 1.0–1.5 pKa units lower than the corresponding 2-aminotetralin analog (S)-6-Bromo-2-aminotetralin (CAS 176707-78-1), where the amine is separated from the aromatic ring by an additional methylene unit. The lower basicity of the 1-amine affects its protonation state at physiological pH (fraction ionized at pH 7.4), salt-forming propensity, and its behavior in ion-pairing chromatography and extraction protocols.

Amine basicity pKa Salt formation Bioavailability

Aryl Bromide Reactivity: Cross-Coupling Handle Absent in Non-Halogenated 5-Methyl Analog

The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling direct C–C or C–N bond formation at this position [1]. In contrast, the non-halogenated analog 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 907973-40-4) lacks this synthetic entry point, requiring alternative functionalization strategies such as directed ortho-metalation or electrophilic aromatic substitution that are less predictable in this substitution pattern. The presence of the ortho-methyl group at C5 further directs the reactivity of the bromine by sterically influencing the approach of catalytic intermediates, a feature absent in the 6-bromo-des-methyl analog (CAS 1337523-99-5) .

Cross-coupling C–C bond formation Suzuki coupling Buchwald-Hartwig amination

Enantiomeric Purity: Defined (S)-Configuration vs. Racemic or (R)-Isomer Building Blocks

The target compound is commercially available as the (S)-enantiomer (CAS 1259689-36-5) with a reported purity of 98% , containing one defined stereocenter at the C1 position (1S configuration). The (R)-enantiomer (CAS not separately confirmed in search results) and the racemic mixture represent distinct procurement options. In the broader class of 1-aminotetralin building blocks, enantiomeric purity is critical because the stereochemistry at C1 determines the spatial orientation of the amine for downstream diastereoselective transformations. The tetrahydronaphthalen-1-amine scaffold is a recognized substrate for dynamic kinetic asymmetric amination protocols, where microwave-assisted catalytic enantioselective amination of tetralin-derived alcohols produces chiral amines with high enantiomeric excess, underscoring the value of enantiodefined starting materials [1].

Enantioselective synthesis Chiral purity Stereochemistry Asymmetric catalysis

Class-Level 5-HT7 Receptor Ligand Potential: Scaffold Recognized in Key Patent Filings

The tetrahydronaphthalen-1-amine scaffold is the core pharmacophore of heterocyclyl-substituted derivatives claimed as 5-HT7 receptor ligands in patent US20100105684A1 (Laboratorios del Dr. Esteve, S.A.) [1]. The 5-HT7 receptor is implicated in circadian rhythm regulation, depression, migraine, and irritable bowel syndrome, making selective ligands of high therapeutic interest [1]. While specific Ki values for the 6-bromo-5-methyl compound itself have not been disclosed in public literature, the patent explicitly defines that the aromatic ring of the tetrahydronaphthalene core may bear substituents including halogen (Br) and alkyl (methyl) groups at positions corresponding to R3 and R4 in general formula (I), covering the 6-bromo-5-methyl substitution pattern [1]. The general formula (I) in this patent family has yielded compounds with 5-HT7 receptor binding affinities in the low nanomolar range (Ki < 100 nM) for certain elaborated derivatives, establishing the value of the scaffold [2].

5-HT7 receptor Serotonin CNS disorders GPCR ligands

Computed Topological Polar Surface Area and Hydrogen Bonding Profile for CNS Drug-Likeness Assessment

The target compound has a computed Topological Polar Surface Area (TPSA) of 26 Ų and exactly 1 hydrogen bond donor (the primary amine NH2) and 1 hydrogen bond acceptor (the amine nitrogen) [1][2]. This profile meets key CNS drug-likeness criteria: TPSA < 60 Ų (optimal for blood-brain barrier penetration) and HBD ≤ 3. In comparison, when the primary amine is elaborated (e.g., N-methylated or N,N-dimethylated as in many 5-HT7 ligands described in patent US20100105684A1), the HBD count changes, altering the CNS penetration profile. The 6-bromo-5-methyl substitution pattern preserves a low TPSA while providing synthetic versatility, distinguishing it from more polar analogs (e.g., 6-hydroxy or 6-methoxy derivatives) that would exhibit higher TPSA values and potentially reduced brain penetration.

CNS drug-likeness Blood-brain barrier TPSA Physicochemical profiling

Optimal Procurement and Application Scenarios for 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine


Chiral Building Block for Enantioselective Synthesis of 5-HT7 Receptor Ligands

Procure the (S)-enantiomer (CAS 1259689-36-5, purity 98%) as a chiral starting material for the synthesis of heterocyclyl-substituted tetrahydronaphthalen-1-amine derivatives targeting the 5-HT7 receptor, as described in patent US20100105684A1 [1]. The defined (1S) stereochemistry at the amine-bearing carbon ensures enantiomeric fidelity in the final ligand, which is critical because 5-HT7 receptor binding is stereospecific. The 6-bromo substituent serves as a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups at the 6-position, enabling rapid structure-activity relationship (SAR) exploration.

Intermediate for CNS-Penetrant Drug Candidates Requiring Optimal TPSA Profile

Use this compound as an intermediate when designing CNS-targeted drug candidates that require a low topological polar surface area (TPSA = 26 Ų) for blood-brain barrier penetration [2]. The combination of bromine (providing synthetic versatility without increasing TPSA) and methyl (maintaining moderate lipophilicity at XLogP3 = 2.6) makes this scaffold ideal for programs where CNS exposure is a primary requirement. The predicted pKa of 9.23 ± 0.20 ensures that the amine remains predominantly ionized at physiological pH, which can be advantageous for solubility while still permitting a fraction of neutral species for passive diffusion.

Comparator Tool in Regioisomeric Selectivity Studies for Aminotetralin SAR

Acquire this compound alongside its regioisomer 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337141-65-7) to systematically probe the effect of bromine/methyl positional exchange on biological activity, metabolic stability, or physicochemical properties . The ortho relationship between the methyl and bromine groups in the target compound creates a distinct steric environment compared to the regioisomer, which can translate into differential target binding, CYP450 metabolism rates, or chromatographic retention behavior. Such head-to-head comparisons are essential for establishing robust SAR in lead optimization campaigns.

Precursor for Chiral N-Substituted Aminotetralin Derivatives via Reductive Amination

Employ this compound as the primary amine component in reductive amination reactions with various aldehydes or ketones to generate N-substituted chiral aminotetralin libraries. The enantiopure (S)-form provides a stereochemically defined scaffold for the synthesis of diastereomerically pure N-alkylated derivatives, which are valuable for probing stereochemical requirements in receptor binding, enzyme inhibition, or asymmetric catalysis applications. Microwave-assisted dynamic kinetic asymmetric amination protocols (ACS Catalysis, 2020) further expand the synthetic utility of this scaffold class [3].

Quote Request

Request a Quote for 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.